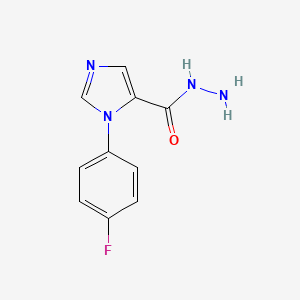
1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a carbohydrazide group, which is a derivative of carboxylic acid where the hydroxyl group has been replaced by a hydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the imidazole ring, the fluorophenyl group, and the carbohydrazide group. Each of these functional groups can participate in different types of chemical reactions .科学的研究の応用
Agricultural Antifungal Agents
A novel framework involving 1,3,4-oxadiazole-2-carbohydrazides, which shares a structural similarity with 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide, has been explored for its potential in agricultural applications, specifically as antifungal agents. These compounds have demonstrated exceptional bioactivity against a range of fungi and oomycetes, highlighting their potential as cost-effective and versatile antifungal solutions. Their inhibitory effects against Gibberella zeae and Fusarium oxysporum, for instance, were found to be superior to existing antifungal agents like fluopyram. The study suggests that the N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide pattern is crucial for bioactivity, with molecular docking studies indicating that these compounds may target succinate dehydrogenase (SDH), a key enzyme in plant microbial infections. This discovery opens new avenues for developing SDH inhibitors as alternative treatments against plant microbial infections (Wu et al., 2019).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, derivatives of 1H-imidazole-5-carbohydrazide, such as those synthesized from 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides, have been investigated for their potential in novel drug discovery. These compounds, upon further synthesis and modification, have shown promising biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have been conducted to examine the interactions between these synthesized compounds and enzymes responsible for inflammation and breast cancer, revealing several compounds with significant anti-inflammatory properties. This highlights the versatility of 1H-imidazole-5-carbohydrazide derivatives in drug development, offering a path toward the discovery of new therapeutics for various diseases (Thangarasu et al., 2019).
Antiproliferative Activity
Further research into fluorinated Schiff bases derived from 1,2,4-triazoles, which are structurally related to this compound, has shown promising antiproliferative activity against various human cancer cell lines. This study emphasizes the potential of fluorinated derivatives in cancer treatment, highlighting the significance of structural modifications in enhancing the efficacy of chemotherapeutic agents. Among the synthesized compounds, certain derivatives exhibited noteworthy activity against cancer cell lines, suggesting their potential as anticancer agents that warrant further investigation (Kumar et al., 2013).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as 4-(fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, have been found to interact with mitogen-activated protein kinase 14 .
Biochemical Pathways
Indole derivatives, which share some structural similarities with the compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have shown improved kinetic solubilities and metabolic stability in vitro .
Result of Action
Indole derivatives, which share some structural similarities with the compound, have been found to possess various biological activities, indicating that the compound may have a broad spectrum of effects .
Action Environment
Similar compounds have been studied for their corrosion inhibitory properties in acidic environments, suggesting that the compound’s action may be influenced by the ph of its environment .
生化学分析
Biochemical Properties
1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide could potentially interact with various enzymes, proteins, and other biomolecules. The imidazole ring is a common structural motif in many biologically active molecules, such as histidine and histamine . Therefore, it’s plausible that this compound could interact with enzymes or receptors that recognize these molecules. The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Cellular Effects
Given its structural features, it might influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism . For instance, it could potentially interact with G-protein coupled receptors or ion channels, influencing intracellular signaling cascades .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the imidazole ring and the fluorophenyl group could enable it to form stable complexes with target proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit stability under physiological conditions . Long-term effects on cellular function would likely depend on the specific cellular context and the nature of the compound’s interactions with cellular components .
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit dose-dependent effects in animal models . At high doses, some compounds can exhibit toxic or adverse effects .
Metabolic Pathways
Similar compounds are known to undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions . These reactions could potentially involve various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles, often directed by specific targeting signals or post-translational modifications .
特性
IUPAC Name |
3-(4-fluorophenyl)imidazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-7-1-3-8(4-2-7)15-6-13-5-9(15)10(16)14-12/h1-6H,12H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCCBSUUUFLVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=C2C(=O)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

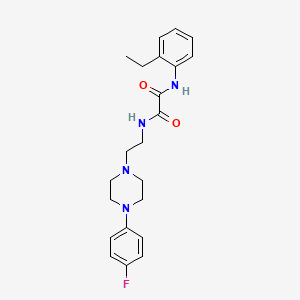
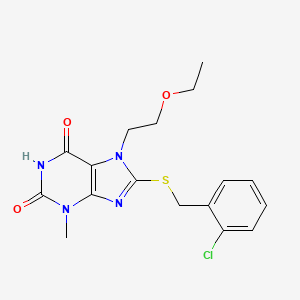
![N-(2-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2740037.png)
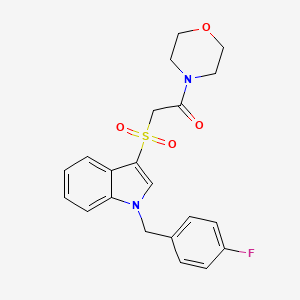

![N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline](/img/structure/B2740041.png)
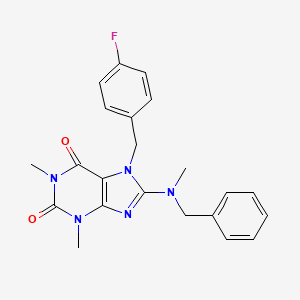
![5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2740045.png)
![N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2740046.png)
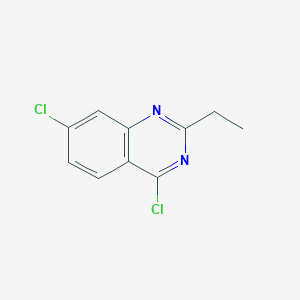
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2740049.png)
![(4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2740051.png)
![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2740052.png)
